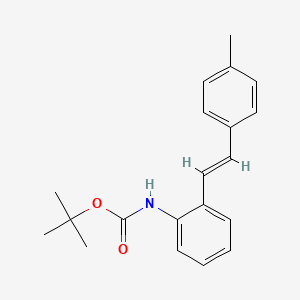
tert-Butyl (E)-(2-(4-methylstyryl)phenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (E)-(2-(4-methylstyryl)phenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis due to their stability and reactivity. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group, a styryl group, and a phenyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (E)-(2-(4-methylstyryl)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable styryl derivative. One common method is the palladium-catalyzed coupling reaction, which provides high yields and selectivity. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which allow for precise control over reaction conditions and improved safety.
化学反应分析
Types of Reactions
tert-Butyl (E)-(2-(4-methylstyryl)phenyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Nucleophiles such as amines or alcohols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
科学研究应用
Chemistry
In chemistry, tert-Butyl (E)-(2-(4-methylstyryl)phenyl)carbamate is used as a protecting group for amines. It is particularly useful in peptide synthesis, where it helps to protect the amino group during various reaction steps .
Biology
In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its stability and reactivity make it a valuable tool for probing biological systems .
Medicine
In medicine, derivatives of this compound are explored for their potential as therapeutic agents. The carbamate group is known for its ability to modulate biological activity, making it a candidate for drug development .
Industry
Industrially, this compound is used in the synthesis of various polymers and materials. Its unique structure allows for the creation of materials with specific properties, such as increased stability or reactivity .
作用机制
The mechanism of action of tert-Butyl (E)-(2-(4-methylstyryl)phenyl)carbamate involves the formation of a stable carbamate group, which can interact with various molecular targets. The tert-butyl group provides steric hindrance, protecting the carbamate from unwanted reactions. This stability allows the compound to selectively interact with specific enzymes or proteins, modulating their activity .
相似化合物的比较
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protective properties.
tert-Butyl phenylcarbamate: Another carbamate with a phenyl group, used in similar applications.
Uniqueness
What sets tert-Butyl (E)-(2-(4-methylstyryl)phenyl)carbamate apart is its unique combination of the tert-butyl, styryl, and phenyl groups. This combination provides a balance of stability and reactivity, making it particularly useful in both synthetic and biological applications .
属性
分子式 |
C20H23NO2 |
|---|---|
分子量 |
309.4 g/mol |
IUPAC 名称 |
tert-butyl N-[2-[(E)-2-(4-methylphenyl)ethenyl]phenyl]carbamate |
InChI |
InChI=1S/C20H23NO2/c1-15-9-11-16(12-10-15)13-14-17-7-5-6-8-18(17)21-19(22)23-20(2,3)4/h5-14H,1-4H3,(H,21,22)/b14-13+ |
InChI 键 |
HUSWPICOSQEEHZ-BUHFOSPRSA-N |
手性 SMILES |
CC1=CC=C(C=C1)/C=C/C2=CC=CC=C2NC(=O)OC(C)(C)C |
规范 SMILES |
CC1=CC=C(C=C1)C=CC2=CC=CC=C2NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-[2-(3-oxo-1,2-benzothiazol-2-yl)-1,3-thiazol-4-yl]acetate](/img/structure/B12858318.png)
![2-(Chloromethyl)-5-mercaptobenzo[d]oxazole](/img/structure/B12858322.png)

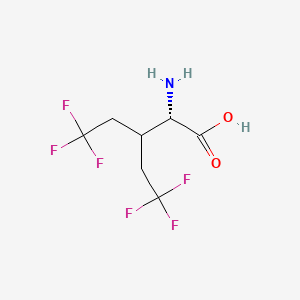
![N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-naphthalen-1-yloxyoxan-3-yl]acetamide](/img/structure/B12858345.png)
![5-Fluoro-1H-pyrazolo[3,4-C]pyridine](/img/structure/B12858352.png)
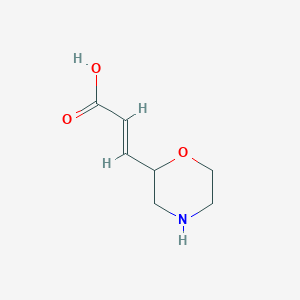

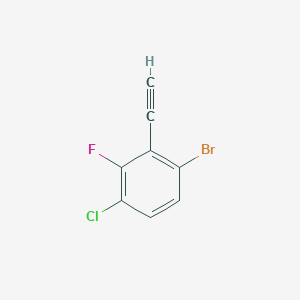

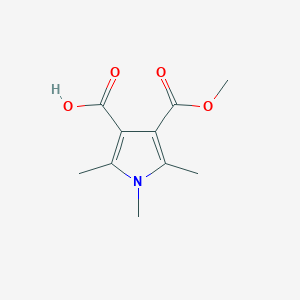
![2-Benzylidene-2H-benzo[d][1,3]dithiole 1,1,3,3-tetraoxide](/img/structure/B12858401.png)
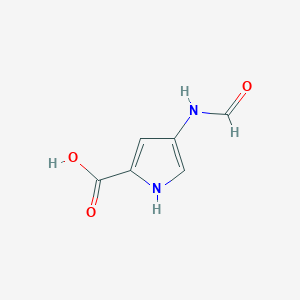
![3-(2-(Methylthio)benzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12858405.png)
